
Diallylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diallylethylamine is an organic compound with the chemical formula C8H15N. It is a tertiary amine featuring two allyl groups and one ethyl group attached to the nitrogen atom. This compound is known for its multifunctional nature, making it valuable in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diallylethylamine can be synthesized through the reaction between aqueous ethylamine and allyl chloride in the presence of a phase transfer catalyst such as polyglycol-400 . The reaction typically proceeds under mild conditions, with the catalyst facilitating the transfer of reactants between the aqueous and organic phases, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, this compound is produced by the partial hydrogenation of acrylonitrile. This process involves the reaction of acrylonitrile with hydrogen gas in the presence of a suitable catalyst, resulting in the formation of this compound and ammonia .
Análisis De Reacciones Químicas
Types of Reactions
Diallylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into simpler amines or other reduced forms.
Substitution: The allyl groups in this compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Aplicaciones Científicas De Investigación
Diallylethylamine has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diallylethylamine involves its interaction with molecular targets and pathways within biological systems. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The allyl groups provide sites for further functionalization, allowing the compound to interact with different molecular targets and pathways, leading to its diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
Diallylmethylamine: Similar to diallylethylamine but with a methyl group instead of an ethyl group.
Diallylamine: Contains two allyl groups attached to a secondary amine.
Triallylamine: Features three allyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both allyl and ethyl groups, which provide distinct reactivity and functionalization possibilities. This combination allows for a broader range of applications and chemical transformations compared to its similar counterparts.
Propiedades
Número CAS |
3454-10-2 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
N-ethyl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C8H15N/c1-4-7-9(6-3)8-5-2/h4-5H,1-2,6-8H2,3H3 |
Clave InChI |
BGDTWOQNFJNCKH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


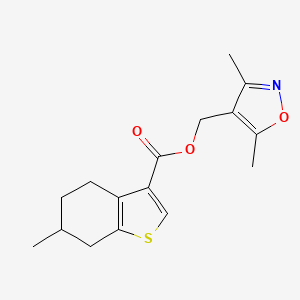
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
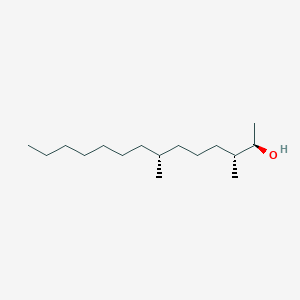
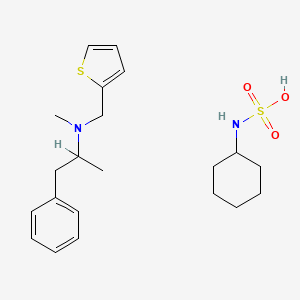

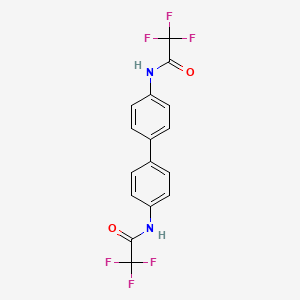
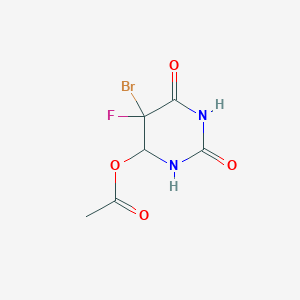
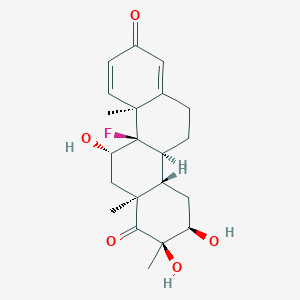
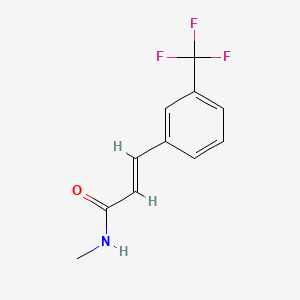
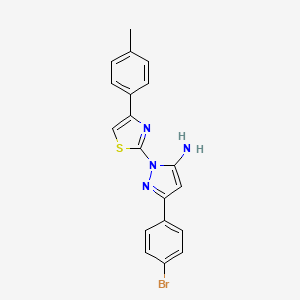
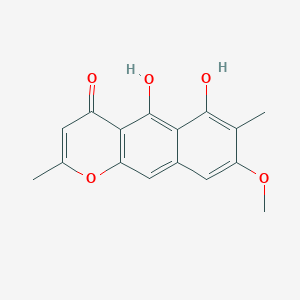
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
![3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B14169705.png)
